molecular formula C19H22N2O3 B6538845 2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide CAS No. 1060308-85-1

2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide

Cat. No. B6538845
CAS RN: 1060308-85-1
M. Wt: 326.4 g/mol
InChI Key: IOBFBZUPRGVPKA-UHFFFAOYSA-N
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Description

The compound “2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide” is a type of organic compound known as phenylacetamides . These are amide derivatives of phenylacetic acids . The compound consists of asymmetric units of C16H20N2O .


Synthesis Analysis

The synthesis of similar compounds has been reported via Schiff bases reduction route . The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .


Molecular Structure Analysis

The molecular structures of the compound are stabilized by secondary intermolecular interactions . The compound consists of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .


Physical And Chemical Properties Analysis

The compound “2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide” has a molecular weight of 165.19 . It has a linear formula of CH3CONHC6H4OCH3 . The melting point is 128-130 °C .

Scientific Research Applications

Crystal Structure and Synthesis

The compound consists of asymmetric units of C₁₆H₂₀N₂O (1) and C₁₄H₁₅NO₂ (2) in orthorhombic and monoclinic crystal systems, respectively. Compound 1 exhibits intermolecular C₁₁—H₁₁···N₂ hydrogen bonding, while the hydroxyl group in 2 is involved in intermolecular O₂—H₂···O₂ and O₂—H₂···O₂₁ hydrogen bonding. These molecular structures are stabilized by secondary intermolecular interactions, making them important starting materials for synthesizing compounds like azo dyes and dithiocarbamates .

Biological Activity and Antitumor Potential

Although specific studies on this compound are limited, related secondary amines have demonstrated diverse biological activities. For instance:

Chemical Synthesis and Applications

The compound can serve as a versatile building block for various applications:

Future Directions

The compound and its related secondary amines are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They also form the constituents of many pharmaceuticals such as antidepressants, psychedelic and opiate analgesics . Therefore, future research could focus on exploring its potential uses in these areas.

properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-21(2)19(23)13-15-4-8-16(9-5-15)20-18(22)12-14-6-10-17(24-3)11-7-14/h4-11H,12-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBFBZUPRGVPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[2-(4-Methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide

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